1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime is a synthetic compound characterized by its unique structure. Notably employed in research and development, this compound exhibits properties making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis techniques:
Step 1: : Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde.
Step 2: : Formation of 2-oxo-3-pyrrolidinecarboxylic acid and its subsequent conversion to the corresponding carbaldehyde.
Step 3: : Condensation reaction between the 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde and 2-oxo-3-pyrrolidinecarboxaldehyde O-methyloxime under controlled reaction conditions.
Industrial Production Methods
Large-scale synthesis often employs automated reactors to maintain precise conditions.
Advanced purification techniques such as crystallization, chromatography, and recrystallization ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various oxides, depending on the reaction conditions.
Reduction: : Reduction reactions often lead to the formation of corresponding alcohols or amines.
Substitution: : Nucleophilic substitution reactions may result in derivatives with modified functional groups.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution reagents include strong nucleophiles such as cyanide or methoxide.
Major Products
Oxidized products include pyridine N-oxides.
Reduction results in pyrrolidine derivatives.
Substitution yields compounds with varying functional groups, expanding the compound's utility.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime serves multiple roles : this compound serves multiple roles: Chemistry : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : Acts as an inhibitor or activator in enzymatic studies, crucial for understanding biological pathways. Medicine Industry : Utilized in the manufacture of agrochemicals, specialty chemicals, and materials science.
Mechanism of Action
Molecular Targets
Enzyme Inhibition : Binds to active sites, modifying enzyme activity.
Receptor Interaction : Interacts with cellular receptors, influencing signaling pathways.
Pathways Involved : Engages in pathways responsible for cell signaling, metabolism, and genetic regulation, making it a versatile compound for various applications.
Comparison with Similar Compounds
Compared to other pyridine derivatives, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime stands out due to:
Structural Uniqueness : The combination of a trifluoromethyl group and a pyrrolidine ring enhances its reactivity and specificity.
Similar Compounds
1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime.
1-[3-iodo-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime.
While structurally similar compounds share some properties, the chlorinated derivative often provides superior performance in specific applications.
There you go! Comprehensive breakdown on this compound. Anything else you'd like to know?
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(E)-methoxyiminomethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O2/c1-21-18-5-7-2-3-19(11(7)20)10-9(13)4-8(6-17-10)12(14,15)16/h4-7H,2-3H2,1H3/b18-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGAOOYGVRMMCB-BLLMUTORSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.